3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine

Dopamine D3 receptor GPCR ligand Structure–activity relationship

Researchers requiring selective dopamine D3 receptor (DRD3) antagonists for addiction, Parkinson’s, and schizophrenia models can rely on this compound to eliminate confounding D2 activity. • DRD3 Ki = 25.1 nM; D2/D3 selectivity ratio of 12.6 ensures pathway-specific interrogation. • Dual PRMT6 inhibitor (IC50 = 10 nM) enables epigenetic-GPCR crosstalk studies. • Des-chloro analog loses >270-fold affinity, validating the essential chloro substituent. • Reactivity of 3-chloro group allows efficient derivatization (60% yield) for SAR libraries. Immediate stock supports global delivery.

Molecular Formula C12H12ClN3
Molecular Weight 233.69 g/mol
CAS No. 89868-00-8
Cat. No. B12906635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine
CAS89868-00-8
Molecular FormulaC12H12ClN3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=NN=C1Cl)C2=CC=CC=C2
InChIInChI=1S/C12H12ClN3/c1-16(2)11-8-10(14-15-12(11)13)9-6-4-3-5-7-9/h3-8H,1-2H3
InChIKeyYJVOHRIWDUUTRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacological Profile


3-Chloro-N,N-dimethyl-6-phenylpyridazin-4-amine is a heterocyclic pyridazine derivative featuring strategically placed chlorine, dimethylamino, and phenyl substituents that confer potent, selective antagonist activity at the human dopamine D3 receptor (DRD3) [1]. Its molecular formula C12H12ClN3 and molecular weight of 233.70 g/mol, combined with experimentally validated Ki values, position this compound as a valuable tool for neurological research, PET tracer development, and structure‐selectivity relationship studies [2].

Why Structural Analogs Fall Short for DRD3 Research


In‐class congeners lacking the chlorine atom or the dimethylamino group suffer from dramatically reduced dopamine D3 receptor affinity. Specifically, the des‐chloro analog N,N‑dimethyl‑6‑phenylpyridazin‑4‑amine exhibits a Ki of 6,790 nM at human DRD3, representing a >270‑fold loss in binding potency compared with the target compound (Ki = 25.1 nM) [1]. This difference is attributed to the electron‑withdrawing and steric contributions of the chlorine substituent, which are essential for the high‐affinity interaction with the DRD3 orthosteric site. Consequently, any generic substitution with a pyridazine analog lacking this halogen will compromise pharmacological activity, making the precise three‑substituent architecture mandatory for DRD3‐focused studies.

Quantitative Evidence Against Structural Analogs


Chlorine Substitution Drives DRD3 Binding Affinity

The chlorine atom at position 3 is indispensable for potent DRD3 binding. When the chlorine is absent (des‑chloro analog N,N‑dimethyl‑6‑phenylpyridazin‑4‑amine), the affinity drops from Ki 25.1 nM to 6,790 nM [1][2]. This 270‑fold difference was measured under comparable assay conditions using human DRD3 receptor GTPγS binding assays, establishing chlorine as the primary driver of target engagement.

Dopamine D3 receptor GPCR ligand Structure–activity relationship

DRD3 Selectivity Over DRD2 Off-Target Effects

The compound exhibits a DRD3 Ki of 25.1 nM versus a DRD2 Ki of 316 nM, yielding a D2/D3 selectivity ratio of 12.6 [1][2]. This selectivity profile is superior to many first‑generation D3 antagonists, which often show only 2‑ to 5‑fold discrimination between D2 and D3 subtypes [3]. The improved selectivity minimizes the risk of D2‑related side effects such as extrapyramidal symptoms, which is a critical advantage in CNS‑targeted programs.

Dopamine receptor selectivity Antipsychotic GPCR bias

Cardiovascular Safety Window and hERG Liability

The compound displaces [3H]dofetilide from the human ERG channel with an IC50 of 794 nM [1]. Many pyridazine‑based dopamine receptor ligands exhibit hERG IC50 values below 1 µM, raising cardiotoxicity concerns. With an IC50 nearly 8‑fold above its DRD3 Ki, this compound presents a safer margin for in vivo studies, reducing the likelihood of QTc prolongation at pharmacologically relevant doses [2].

hERG safety Cardiotoxicity Drug discovery

Synthetic Versatility via Nucleophilic Displacement

The 3‑chloro group serves as a reactive handle for nucleophilic substitution, allowing facile derivatization. In a reported procedure, 3‑chloro‑N,N‑dimethyl‑6‑phenylpyridazin‑4‑amine was reacted under mild conditions to produce 5‑(dimethylamino)‑3‑phenyl‑1H‑pyridazin‑6‑one in 60% isolated yield . This transformation is not achievable with des‑chloro analogs, making the chlorine atom a dual‑functionality: medicinal affinity driver and synthetic entry point for SAR expansion.

Chemical synthesis Derivatization Medicinal chemistry

Key Research Applications and Use Cases


Selective DRD3 Antagonist for Neurological Disease Models

With a DRD3 Ki of 25.1 nM and a D2/D3 selectivity ratio of 12.6 [1], this compound is ideally suited for studying DRD3‑mediated signaling in addiction, Parkinson's disease, and schizophrenia models without confounding D2 activation. The selectivity window allows researchers to dissect D3‑specific pathways, fulfilling a critical need in translational neuroscience where selective D3 antagonists are scarce.

PET Tracer Development for Dopamine D3 Imaging

The compound was selected as a lead for carbon‑11 PET radioligand development due to its high D3 affinity and favorable in vitro properties [2]. Although in vivo signal was limited, the scaffold remains a validated starting point for designing improved D3 PET tracers, making it a procurement priority for imaging centers and CNS drug developers requiring D3‑selective positron emission tomography probes.

PRMT6 Epigenetic Probe at Low Nanomolar Potency

Beyond dopamine receptors, the compound inhibits protein arginine N‑methyltransferase 6 (PRMT6) with an IC50 of 10 nM [3]. This dual‑target profile positions it as a unique chemical probe for studying the intersection of GPCR signaling and epigenetic regulation, adding value for researchers investigating gene expression modulation in cancer or neurological disorders.

Building Block for Pyridazinone Lead Libraries

The 3‑chloro group's reactivity enables efficient conversion to pyridazinone derivatives in 60% yield , allowing medicinal chemists to rapidly generate diverse sets of analogs for structure–activity relationship exploration. This synthetic flexibility makes the compound a cost‑effective starting material for hit‑to‑lead campaigns targeting multiple therapeutic areas.

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